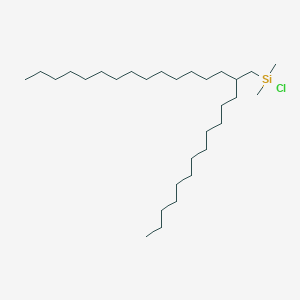

13-(Chlorodimethylsilylmethyl)-heptacosane

Descripción general

Descripción

The description of a compound usually includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its role or occurrence in nature or in specific industrial processes.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms within the molecule and the types of chemical bonds present.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography might be used.Aplicaciones Científicas De Investigación

Carbon-13 NMR Studies of Branched Heavy Alkanes : Research on branched heavy alkanes, such as 11,17-diethyl heptacosane, offers insights into the ethyl branched sequences in ethylene butene copolymers and low-density polyethylene (LDPE) (Grenier-Loustalot, 1983).

Dinuclear Zinc(II) Cryptate Properties : A study involving a propanol-bridged octaazacryptand, which is structurally complex like 13-(Chlorodimethylsilylmethyl)-heptacosane, shows the potential of such structures in the selective recognition of phosphomonoesters and their P−O ester bond cleavage (Koike et al., 1996).

Mesoporous Silica Nanoshuttles for Drug Delivery : A study on nanoshuttles, including 13-(chlorodimethylsilylmethyl)heptacosane-derivatized mesoporous silica nanoparticles (MSNs), highlights their potential in drug delivery with improved water suspensibility and decreased nonspecific protein binding (Wang et al., 2010).

Cuticular Hydrocarbons in Honeybees : Research on cuticular hydrocarbons like 13-methyl-heptacosane in Apis cerana indica demonstrates their significant role in communication and recognition within social insects (Rahman et al., 2016).

Sex Attractant Pheromone in Pear Psylla : A study identifying 13-methylheptacosane as a sex attractant pheromone for male winterform pear psylla, Cacopsylla pyricola, suggests the potential of similar compounds in pest management (Guédot et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding its health effects, safety precautions needed when handling it, and procedures for its safe disposal.

Direcciones Futuras

This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.

For a specific compound like “13-(Chlorodimethylsilylmethyl)-heptacosane”, these analyses would require specialized knowledge and resources, and would likely be the subject of scientific research. If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could consult with a chemist or a chemical engineer for more detailed information. Please note that this is a general guide and the specific details may vary depending on the compound and the context.

Propiedades

IUPAC Name |

chloro-(2-dodecylhexadecyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63ClSi/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(29-32(3,4)31)27-25-23-21-19-16-14-12-10-8-6-2/h30H,5-29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQJDNIOSMFXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-(Chlorodimethylsilylmethyl)-heptacosane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

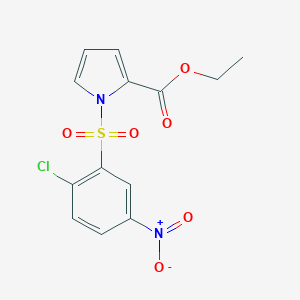

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)

![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)